molecular formula C16H13ClN2O B3035828 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-27-1

5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3035828
CAS No.: 338423-27-1
M. Wt: 284.74 g/mol
InChI Key: JQPBINXYIDPIQD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including a chlorophenyl group, a methylpropenyl group, a cyano group, and a keto group. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylacetonitrile with 2-methyl-2-propenal in the presence of a strong base, such as potassium tert-butoxide, followed by cyclization and oxidation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The keto group can be further oxidized to form carboxylic acids.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Strong nucleophiles such as sodium amide (NaNH₂) in liquid ammonia.

Major Products Formed:

  • Oxidation: 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.

  • Reduction: 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarboximidamide.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: Its derivatives may exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

  • 5-(4-Chlorophenyl)-1-(2-ethylpropyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

  • 5-(4-Chlorophenyl)-1-(2-methylbutyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness: 5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stands out due to its specific structural features, such as the presence of the methylpropenyl group, which influences its reactivity and biological activity compared to its analogs.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2-methylprop-2-enyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11(2)9-19-10-14(7-13(8-18)16(19)20)12-3-5-15(17)6-4-12/h3-7,10H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPBINXYIDPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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